molecular formula C12H19N B189659 4-(Tert-Butyl)-2,6-Dimethylaniline CAS No. 42014-60-8

4-(Tert-Butyl)-2,6-Dimethylaniline

Cat. No. B189659
Key on ui cas rn: 42014-60-8
M. Wt: 177.29 g/mol
InChI Key: CHHGWEBJQVWINZ-UHFFFAOYSA-N
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Patent
US04340758

Procedure details

To a 1 liter stirred autoclave were charged 62 g. (0.3 mole) of 2-nitro-1,3-dimethyl-5-tertiary-butyl-benzene, 300 ml. of ethanol and 1.0 g. of 5% palladium on charcoal. The autoclave was purged with hydrogen and then pressure to 1000 psig at 90° C. to 95° C. After 1 hour, the reaction was stopped. A total of 500 psig were taken up. The reaction mixture was filtered through Celite and the ethanol was evaporated. The final product was distilled at 93° C. to 98° C./7 to 10 torr to yield 47.2 g. of a very pale yellow liquid. An 89% isolated yield of 99+% pure 2,6-dimethyl-4-tertiary-butylaniline was obtained.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:6][C:5]=1[CH3:15])([O-])=O>[Pd].C(O)C>[CH3:15][C:5]1[CH:6]=[C:7]([C:11]([CH3:13])([CH3:12])[CH3:14])[CH:8]=[C:9]([CH3:10])[C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1C)C(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
To a 1 liter stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged 62 g
CUSTOM
Type
CUSTOM
Details
The autoclave was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
at 90° C. to 95° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated
DISTILLATION
Type
DISTILLATION
Details
The final product was distilled at 93° C. to 98° C./7 to 10 torr
CUSTOM
Type
CUSTOM
Details
to yield 47.2 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(N)C(=CC(=C1)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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